(3S)-3,6-Dimethylmorpholine-2,5-dione
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Overview
Description
(3S)-3,6-Dimethylmorpholine-2,5-dione is an organic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring with two methyl groups attached at the 3rd and 6th positions and two keto groups at the 2nd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-Dimethylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-2,5-dihydroxyhexanoic acid with a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,6-Dimethylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can result in various substituted morpholine derivatives.
Scientific Research Applications
(3S)-3,6-Dimethylmorpholine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3,6-Dimethylmorpholine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylmorpholine: Lacks the keto groups present in (3S)-3,6-Dimethylmorpholine-2,5-dione.
2,5-Dimethylmorpholine: Has methyl groups at different positions compared to this compound.
3,6-Dimethyl-2,5-dihydroxymorpholine: Contains hydroxyl groups instead of keto groups.
Uniqueness
This compound is unique due to the presence of both methyl and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H9NO3 |
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Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3S)-3,6-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4?/m0/s1 |
InChI Key |
VVCGOQDXURYHJV-WUCPZUCCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)OC(C(=O)N1)C |
Canonical SMILES |
CC1C(=O)OC(C(=O)N1)C |
Origin of Product |
United States |
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